Cyano(2-methoxyphenyl)methyl ethyl carbonate
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Overview
Description
Cyano(2-methoxyphenyl)methyl ethyl carbonate is an organic compound that features a cyano group, a methoxyphenyl group, and an ethyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(2-methoxyphenyl)methyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzyl cyanide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonate ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Cyano(2-methoxyphenyl)methyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyano(2-methoxyphenyl)methyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be employed in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Cyano(2-methoxyphenyl)methyl ethyl carbonate exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazide: Used in the synthesis of heterocyclic compounds.
Methoxy-substituted thiophenes: Employed in optoelectronic applications.
Ethyl cyanoacetate: A common intermediate in organic synthesis.
Uniqueness
Cyano(2-methoxyphenyl)methyl ethyl carbonate is unique due to its combination of functional groups, which allows for diverse reactivity and applications. Its cyano group, methoxyphenyl group, and ethyl carbonate moiety provide multiple sites for chemical modification, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
408310-12-3 |
---|---|
Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
[cyano-(2-methoxyphenyl)methyl] ethyl carbonate |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(14)17-11(8-13)9-6-4-5-7-10(9)15-2/h4-7,11H,3H2,1-2H3 |
InChI Key |
SJGDVKZNKQCAED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C#N)C1=CC=CC=C1OC |
Origin of Product |
United States |
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